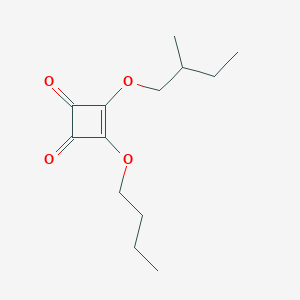
3-Butoxy-4-(2-methylbutoxy)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-4-(2-methylbutoxy)cyclobut-3-ene-1,2-dione is an organic compound that belongs to the class of cyclobutene diones This compound is characterized by its unique structure, which includes two butoxy groups attached to a cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-4-(2-methylbutoxy)cyclobut-3-ene-1,2-dione typically involves the esterification of squaric acid with butanol and 2-methylbutanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-4-(2-methylbutoxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
3-Butoxy-4-(2-methylbutoxy)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Butoxy-4-(2-methylbutoxy)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibutoxy-3-cyclobutene-1,2-dione: A similar compound with two butoxy groups attached to the cyclobutene ring.
3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid): A parent compound with hydroxyl groups instead of butoxy groups.
3,4-Dimethoxy-3-cyclobutene-1,2-dione: A derivative with methoxy groups.
Uniqueness
3-Butoxy-4-(2-methylbutoxy)cyclobut-3-ene-1,2-dione is unique due to the presence of both butoxy and 2-methylbutoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
61699-75-0 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
3-butoxy-4-(2-methylbutoxy)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C13H20O4/c1-4-6-7-16-12-10(14)11(15)13(12)17-8-9(3)5-2/h9H,4-8H2,1-3H3 |
InChI Key |
GALBUHVIEDFAHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=O)C1=O)OCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















